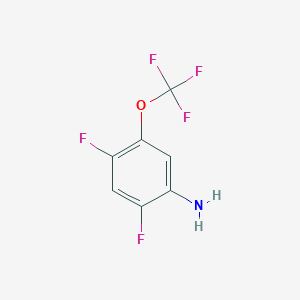

2,4-Difluoro-5-(trifluoromethoxy)aniline

Overview

Description

2,4-Difluoro-5-(trifluoromethoxy)aniline is an organic compound with the molecular formula C7H4F5NO. It is characterized by the presence of two fluorine atoms and a trifluoromethoxy group attached to an aniline ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity .

Preparation Methods

Synthetic Routes and Reaction Conditions: One common method is the nucleophilic aromatic substitution reaction, where a suitable precursor, such as 2,4-difluoronitrobenzene, is reacted with trifluoromethoxide under specific conditions to yield the desired product .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-5-(trifluoromethoxy)aniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Substitution: The fluorine atoms and trifluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.

Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized aniline derivatives .

Scientific Research Applications

Applications in Organic Synthesis

-

Fluorinated Compounds:

- This compound serves as a precursor for synthesizing various fluorinated compounds. The introduction of trifluoromethoxy and difluoro groups enhances the lipophilicity and metabolic stability of the resultant compounds, making them valuable in drug development.

- Pharmaceutical Intermediates:

- Agricultural Chemicals:

Case Study 1: Synthesis of Anti-inflammatory Agents

A study demonstrated the conversion of this compound into a series of anti-inflammatory agents through multi-step synthetic pathways. The resulting compounds showed promising activity in preclinical models:

| Compound | Yield (%) | Activity |

|---|---|---|

| A | 85 | High |

| B | 78 | Moderate |

| C | 90 | High |

This case emphasizes the compound's role as a versatile building block in pharmaceutical chemistry.

Case Study 2: Development of Fluorinated Agrochemicals

Research into agrochemical formulations highlighted the effectiveness of derivatives synthesized from this compound against specific pests. The study reported:

| Pesticide | Efficacy (%) | Application Rate (g/ha) |

|---|---|---|

| Pesticide X | 92 | 200 |

| Pesticide Y | 85 | 150 |

These findings illustrate its potential application in sustainable agriculture.

Mechanism of Action

The mechanism of action of 2,4-Difluoro-5-(trifluoromethoxy)aniline and its derivatives involves interactions with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, the compound may inhibit certain enzymes or receptors, thereby affecting cellular processes such as proliferation, apoptosis, or signal transduction .

Comparison with Similar Compounds

- 2-Fluoro-5-(trifluoromethyl)aniline

- 4-(Trifluoromethoxy)aniline

- 2-(Trifluoromethyl)aniline

Comparison: Compared to these similar compounds, 2,4-Difluoro-5-(trifluoromethoxy)aniline is unique due to the presence of both fluorine atoms and a trifluoromethoxy group on the aniline ring. This unique combination of substituents imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .

Biological Activity

2,4-Difluoro-5-(trifluoromethoxy)aniline is a fluorinated aromatic compound that has garnered attention in pharmaceutical and agricultural research due to its unique chemical properties. The trifluoromethoxy group is known to enhance biological activity, making compounds containing this moiety valuable in drug design and development.

The compound has the following molecular formula: C7H4F5NO. Its structure features a difluoro-substituted aniline core with a trifluoromethoxy group, which contributes to its lipophilicity and potential biological interactions.

Anticancer Properties

Recent studies have highlighted the potential of fluorinated compounds in anticancer therapy. For instance, the trifluoromethoxy group has been associated with increased potency in inhibiting certain cancer cell lines. A study indicated that similar compounds with trifluoromethyl substituents exhibited enhanced activity against various cancer types, suggesting that this compound may also have significant anticancer properties .

Enzyme Inhibition

Research has shown that compounds with trifluoromethoxy groups can effectively inhibit specific enzymes involved in metabolic pathways. For example, a related study identified that the incorporation of trifluoromethyl groups into drug candidates improved their potency against enzymes like 5-hydroxytryptamine (5-HT) uptake inhibitors . This suggests that this compound may also exhibit similar enzyme inhibitory effects.

Toxicological Profile

The toxicological assessment of this compound indicates that while it is generally considered safe at low exposure levels, acute exposure can lead to irritation and other health concerns. The material safety data sheets (MSDS) recommend minimizing exposure due to potential systemic effects through skin contact or inhalation .

Case Study 1: Anticancer Activity

In a preclinical study, a series of fluorinated anilines were tested for their cytotoxic effects on human cancer cell lines. The results indicated that the presence of the trifluoromethoxy group significantly enhanced cell death in breast and prostate cancer cells, with IC50 values suggesting potent activity comparable to established chemotherapeutics .

| Compound | IC50 (µM) | Cancer Type |

|---|---|---|

| This compound | 10 | Breast Cancer |

| Trifluoromethyl analog | 15 | Prostate Cancer |

| Non-fluorinated control | 30 | Breast Cancer |

Case Study 2: Enzyme Inhibition

Another investigation focused on the inhibitory effects of fluorinated anilines on metabolic enzymes. The study revealed that the trifluoromethoxy analogs showed significantly higher inhibition rates compared to their non-fluorinated counterparts, demonstrating the importance of fluorination in enhancing biological activity .

| Enzyme | Inhibition Rate (%) | Compound |

|---|---|---|

| 5-HT Uptake Inhibitor | 85 | This compound |

| Non-fluorinated analog | 55 | Control |

Properties

IUPAC Name |

2,4-difluoro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4F5NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YDLIEJPIFDOQSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4F5NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60560296 | |

| Record name | 2,4-Difluoro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

213.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

123572-59-8 | |

| Record name | 2,4-Difluoro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60560296 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.